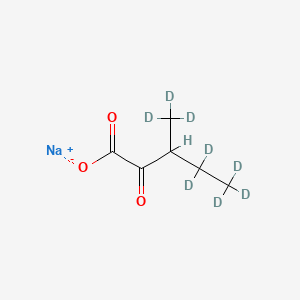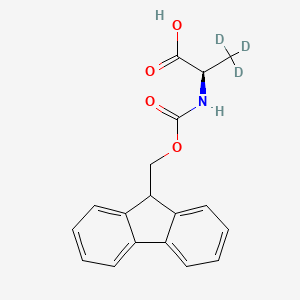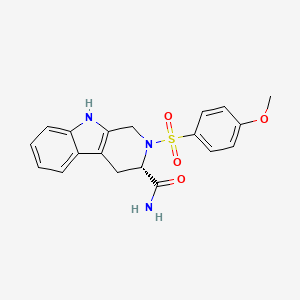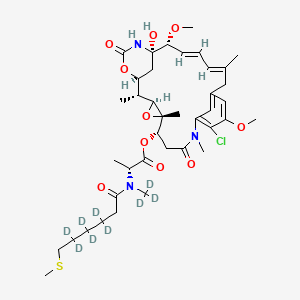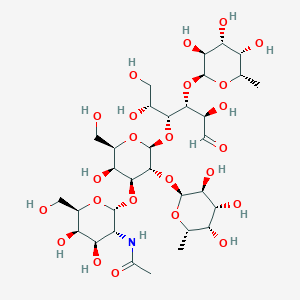
Blood Group A pentasaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blood Group A pentasaccharide is an oligosaccharide found in urine that can inhibit the binding of anti-A antibody to blood group A substances . This compound is significant in immunology and biochemistry due to its role in blood group antigen interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Blood Group A pentasaccharide involves complex carbohydrate chemistry techniques. The process typically includes the stepwise assembly of monosaccharide units through glycosylation reactions. Protecting groups are used to control the reactivity of hydroxyl groups during the synthesis. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of synthesis. advancements in automated glycan assembly and biotechnological methods may offer scalable production routes in the future .
Chemical Reactions Analysis
Types of Reactions: Blood Group A pentasaccharide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar units.
Reduction: Reduction reactions can alter the aldehyde or ketone groups present in the saccharide.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols .
Scientific Research Applications
Blood Group A pentasaccharide has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Helps in understanding the interactions between blood group antigens and antibodies.
Medicine: Potential use in developing blood substitutes and in transfusion medicine to prevent adverse reactions.
Industry: May be used in the development of diagnostic tools and reagents for blood typing .
Mechanism of Action
Blood Group A pentasaccharide exerts its effects by inhibiting the binding of anti-A antibodies to blood group A substances. This inhibition is crucial in preventing immune reactions during blood transfusions. The molecular targets include specific epitopes on the blood group A antigen, and the pathway involves competitive inhibition of antibody binding .
Comparison with Similar Compounds
Heparin: Another glycosaminoglycan with anticoagulant properties.
Fondaparinux: A synthetic pentasaccharide used as an anticoagulant.
Idraparinux: A long-acting anticoagulant similar to fondaparinux
Uniqueness: Blood Group A pentasaccharide is unique due to its specific role in blood group antigen-antibody interactions, which is not a primary function of other similar compounds like heparin or fondaparinux .
Properties
Molecular Formula |
C32H55NO24 |
|---|---|
Molecular Weight |
837.8 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO24/c1-8-16(41)21(46)23(48)30(50-8)54-25(11(39)4-34)26(12(40)5-35)55-32-28(57-31-24(49)22(47)17(42)9(2)51-31)27(19(44)14(7-37)53-32)56-29-15(33-10(3)38)20(45)18(43)13(6-36)52-29/h4,8-9,11-32,35-37,39-49H,5-7H2,1-3H3,(H,33,38)/t8-,9-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,24-,25+,26+,27-,28+,29+,30-,31-,32-/m0/s1 |
InChI Key |
KNCUEMJWAPMUBK-ALSWLTRXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



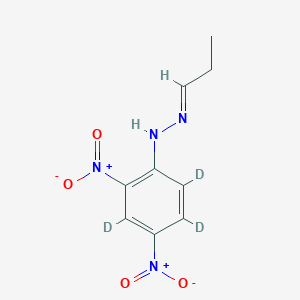
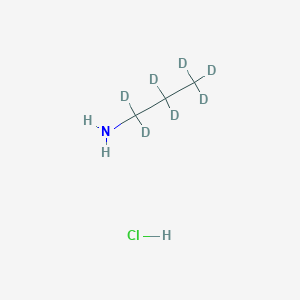
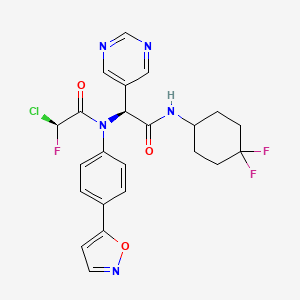
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
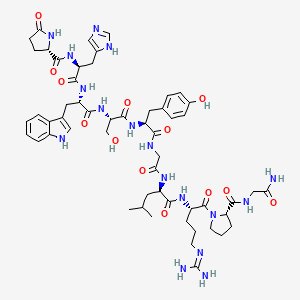
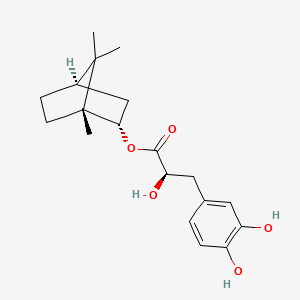
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
